7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate
Description
7-(4-BROMOPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-FLUOROPHENOXY)ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzoxathiol ring system, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Properties
Molecular Formula |
C21H12BrFO5S |
|---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
[7-(4-bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-fluorophenoxy)acetate |
InChI |
InChI=1S/C21H12BrFO5S/c22-13-3-1-12(2-4-13)17-9-16(10-18-20(17)28-21(25)29-18)27-19(24)11-26-15-7-5-14(23)6-8-15/h1-10H,11H2 |
InChI Key |
QWYLOWKZCMQEEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)F)SC(=O)O3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-BROMOPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-FLUOROPHENOXY)ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromophenylacetic acid with 2-oxo-2H-1,3-benzoxathiol-5-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then reacted with 4-fluorophenoxyacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(4-BROMOPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-FLUOROPHENOXY)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl and fluorophenoxy moieties using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with new functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
7-(4-BROMOPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-FLUOROPHENOXY)ACETATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-BROMOPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-FLUOROPHENOXY)ACETATE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylacetic acid
- 2-Oxo-2H-1,3-benzoxathiol-5-yl chloride
- 4-Fluorophenoxyacetic acid
Uniqueness
7-(4-BROMOPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-FLUOROPHENOXY)ACETATE is unique due to its specific combination of functional groups and ring systems, which confer distinct biological activities. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
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